4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyrazole and quinoline moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the reaction of 2,4-dihydroxyquinoline with various 5-amino-4-phenylazo-3-methyl-1H-pyrazoles . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or quinoline rings.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinoline-9-one: This compound shares a similar pyrazoloquinoline structure but differs in its substituents and biological activity.
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Another heterocyclic compound with a quinoline moiety, used for its anticancer properties.
Uniqueness
4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to the presence of both amino and fluorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its specific combination of functional groups and heterocyclic structure sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H15FN4O |
---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
4-amino-1-(3-fluorophenyl)-3-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H15FN4O/c1-9-14-16(19)15-12(6-3-7-13(15)23)20-17(14)22(21-9)11-5-2-4-10(18)8-11/h2,4-5,8H,3,6-7H2,1H3,(H2,19,20) |
InChI Key |
UPPBFIDEIVFLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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